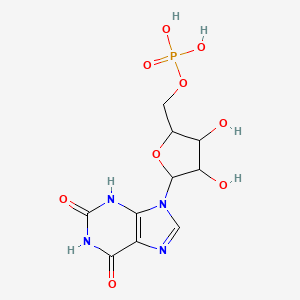

Xanthosine-monophosphate

Description

Properties

IUPAC Name |

[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLYFZHFGENCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862112 |

Source

|

| Record name | 9-(5-O-Phosphonopentofuranosyl)-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Xanthosine Monophosphate (XMP) in Purine Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Xanthosine monophosphate (XMP) is a critical, yet transient, intermediate in the de novo biosynthesis of purine nucleotides. Positioned at a key regulatory junction, XMP represents the committed step in the formation of guanine nucleotides. Its synthesis from inosine monophosphate (IMP) is catalyzed by IMP dehydrogenase (IMPDH), a rate-limiting enzyme that has emerged as a significant target for immunosuppressive, antiviral, and anticancer therapies. Subsequently, XMP is converted to guanosine monophosphate (GMP) by GMP synthetase (GMPS), a complex, allosterically regulated enzyme that utilizes an ammonia channeling mechanism. Understanding the kinetics, regulation, and molecular mechanisms of the enzymes governing XMP flux is paramount for researchers in metabolic diseases and professionals in drug development seeking to modulate cellular proliferation and function. This guide provides an in-depth examination of the synthesis and conversion of XMP, the intricate regulatory networks that control its metabolism, and field-proven methodologies for its study.

Introduction: The Landscape of Purine Metabolism

The cellular pool of purine nucleotides is maintained through two highly conserved pathways: the energy-intensive de novo synthesis pathway and the energetically favorable salvage pathway, which recycles pre-existing purine bases.[1] While the salvage pathway meets the daily needs of most differentiated, quiescent cells, the de novo pathway is fundamental for replenishing the purine pool under conditions of high demand, such as cell division and neoplastic transformation.[1][2]

Inosine Monophosphate (IMP): The Central Branch Point

The de novo purine synthesis pathway is a multi-step process that culminates in the synthesis of inosine monophosphate (IMP).[2][3] IMP is not a major endpoint nucleotide but rather serves as a crucial branch point metabolite.[4][5][6] From this junction, the cell must commit to the synthesis of either adenine nucleotides (AMP, ADP, ATP) or guanine nucleotides (GMP, GDP, GTP), a decision with profound implications for DNA and RNA synthesis, signal transduction, and cellular energy transfer.[3][7]

The Guanine Nucleotide Branch: A Commitment to Cellular Function

The pathway leading from IMP to GMP is a two-step enzymatic process.[5][7] The first committed and rate-limiting step is the conversion of IMP to Xanthosine Monophosphate (XMP).[4][8][9] This reaction effectively channels the metabolic flux towards the guanine nucleotide pool. XMP is then rapidly converted to GMP.[4] The tight regulation of this branch ensures a balanced ratio of adenine and guanine nucleotides, which is critical for cellular homeostasis.[10]

Caption: Overview of the IMP branch point in de novo purine synthesis.

The Synthesis of Xanthosine Monophosphate: The Gateway to Guanine Nucleotides

The formation of XMP is the gatekeeper reaction for the entire guanine nucleotide pool. This critical step is governed by the enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH).

The IMP Dehydrogenase (IMPDH) Reaction

IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to produce XMP.[11][12][13] This reaction is the first irreversible step in the pathway leading to GMP, making IMPDH a pivotal point of metabolic control.[4][8]

Caption: The IMPDH-catalyzed conversion of IMP to XMP.

Catalytic Mechanism of IMPDH

The catalytic cycle of IMPDH is a sophisticated two-step process occurring within a single active site.[8]

-

Dehydrogenation: IMP binds to the active site, followed by the binding of the cofactor NAD⁺. A hydride transfer from the C2 position of the hypoxanthine ring of IMP to NAD⁺ occurs, forming NADH and a covalently bound enzyme-XMP* intermediate (E-XMP*).[8]

-

Hydrolysis: The NADH molecule is displaced, allowing a water molecule to enter the active site. This water molecule then hydrolyzes the E-XMP* intermediate, releasing XMP and regenerating the free enzyme.[8]

Regulation of IMPDH Activity

Given its rate-limiting nature, IMPDH activity is tightly regulated through multiple mechanisms to ensure cellular nucleotide pools are balanced.[10]

-

Allosteric Regulation: The enzyme possesses regulatory Bateman domains that can bind adenine and guanine nucleotides, allowing it to sense the overall energy state and purine balance of the cell.[14]

-

Feedback Inhibition: The ultimate end-product of the pathway, GMP (and its derivatives GDP and GTP), acts as an allosteric feedback inhibitor of IMPDH, preventing the overproduction of guanine nucleotides.[13]

-

Isoforms: In humans, two isoforms exist with 84% sequence identity. IMPDH1 is considered a "housekeeping" enzyme expressed constitutively at low levels, while IMPDH2 is upregulated in rapidly proliferating and neoplastic cells to meet their high demand for guanine nucleotides.[11][14] This differential expression is a cornerstone of the enzyme's appeal as a drug target.

IMPDH as a Critical Therapeutic Target

The elevated expression of IMPDH in rapidly dividing cells, such as cancer cells and activated lymphocytes, makes it an attractive target for therapeutic intervention.[4][11][13] Inhibition of IMPDH leads to the depletion of guanine nucleotides, which disrupts DNA and RNA synthesis and ultimately halts cell proliferation.[12] This cytostatic effect is the basis for the clinical use of IMPDH inhibitors like mycophenolic acid (MPA) and mizoribine in immunosuppressive and antiviral chemotherapy.[4][8][11]

The Conversion of XMP to GMP: Finalizing the Guanine Nucleotide Pool

Once synthesized, XMP is immediately utilized by GMP synthetase (GMPS) for the final step in GMP biosynthesis.

The GMP Synthetase (GMPS) Reaction

GMP synthetase catalyzes the ATP-dependent amination of XMP to form GMP.[7][15] The reaction consumes one molecule of glutamine as the nitrogen donor and one molecule of ATP, which is hydrolyzed to AMP and pyrophosphate (PPi).[15][16]

A Tale of Two Domains: The Ammonia Channeling Mechanism of GMPS

GMPS is a classic example of a glutamine amidotransferase (GAT), a class of enzymes that couple glutamine hydrolysis with the transfer of the resulting ammonia to an acceptor substrate.[15][17] This is achieved through two distinct catalytic domains connected by a molecular channel.[15][18]

-

Glutaminase (GATase) Domain: This domain binds and hydrolyzes L-glutamine to L-glutamate and an ammonia intermediate.[19][20]

-

Synthetase (ATPPase) Domain: This domain binds XMP and ATP. It first catalyzes the formation of a highly reactive adenyl-XMP intermediate (AMP-XMP).[15][19][20]

The ammonia generated in the GATase domain is not released into the solvent but is instead channeled intramolecularly to the synthetase active site, where it performs a nucleophilic attack on the adenyl-XMP intermediate to form GMP.[15][17][19] This channeling mechanism is crucial as it protects the reactive ammonia from the aqueous environment and increases its local concentration at the site of synthesis.

Caption: Ammonia channeling mechanism in the dimeric GMPS enzyme.

Allosteric Regulation and Inter-domain Communication in GMPS

The activities of the two GMPS domains are tightly coordinated through allosteric regulation.[15] The GATase domain is largely inactive on its own. The binding of XMP and ATP to the synthetase domain induces a conformational change that is transmitted to the GATase domain, activating its glutaminolytic activity.[15][16][20] This elegant cross-talk ensures that glutamine is only hydrolyzed when the acceptor substrate (XMP) is ready for amination, preventing the wasteful production of ammonia.

Experimental Methodologies for Studying XMP Metabolism

Analyzing the enzymes that control XMP flux is fundamental for both basic research and drug screening. Spectrophotometric assays are robust, reliable, and widely used for this purpose.

Protocol: Spectrophotometric Assay for IMP Dehydrogenase (IMPDH) Activity

This protocol is based on the principle that the reduction of NAD⁺ to NADH during the IMPDH reaction leads to an increase in absorbance at 340 nm.[11][21]

Causality: Measuring the rate of NADH formation provides a direct, real-time measurement of IMPDH catalytic activity. The choice of 340 nm is specific to NADH and avoids interference from other reaction components.

Methodology:

-

Reaction Buffer Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT). The inclusion of K⁺ is important as monovalent cations can activate IMPDH.[8]

-

Reagent Preparation: Prepare stock solutions of IMP (substrate) and NAD⁺ (cofactor) in the reaction buffer.

-

Enzyme Preparation: Use purified recombinant IMPDH or a clarified cell lysate containing the enzyme. Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).[22]

-

Assay Setup: In a UV-transparent 96-well plate or cuvette, set up the reaction mixture. A typical 100 µL reaction would contain:

-

80 µL Reaction Buffer

-

5 µL IMP solution (final concentration ~200 µM)

-

5 µL NAD⁺ solution (final concentration ~250 µM)[21]

-

10 µL Enzyme preparation

-

-

Controls: A self-validating system requires proper controls.

-

No-Enzyme Control: Replace the enzyme solution with buffer to measure any non-enzymatic NAD⁺ reduction.

-

No-Substrate Control: Replace the IMP solution with buffer to measure any endogenous dehydrogenase activity in a lysate.

-

-

Measurement: Immediately place the plate/cuvette in a spectrophotometer pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm (A₃₄₀) over time (e.g., every 30 seconds for 15-30 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the A₃₄₀ vs. time plot. Convert the rate of absorbance change to the rate of NADH production using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Caption: Experimental workflow for the IMPDH spectrophotometric assay.

Protocol: Spectrophotometric Assay for GMP Synthetase (GMPS) Activity

This assay leverages the difference in the molar extinction coefficients between XMP and GMP at 290 nm. The conversion of XMP to GMP results in a decrease in absorbance.[17]

Causality: This direct assay continuously follows the consumption of the substrate (XMP), providing a reliable measure of GMPS activity. The choice of 290 nm maximizes the signal change between substrate and product.

Methodology:

-

Reaction Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Magnesium is a critical cofactor for the ATP-dependent step.

-

Reagent Preparation: Prepare stock solutions of XMP, ATP, and L-glutamine.

-

Enzyme Preparation: Use purified GMPS enzyme.

-

Assay Setup: In a UV-transparent cuvette, combine:

-

Reaction Buffer

-

ATP (final concentration ~1 mM)

-

L-glutamine (final concentration ~2 mM)

-

Purified GMPS enzyme

-

-

Initiation and Measurement: Equilibrate the mixture in the spectrophotometer at 37°C. Initiate the reaction by adding XMP (final concentration ~100 µM). Immediately begin monitoring the decrease in absorbance at 290 nm over time.

-

Data Analysis: Calculate the initial velocity from the linear portion of the A₂₉₀ vs. time plot. Convert the rate of absorbance change to the rate of XMP consumption using the change in molar extinction coefficient (Δε₂₉₀ ≈ -1500 M⁻¹cm⁻¹).[17]

Data Presentation: Comparison of Assay Methods

| Enzyme | Assay Principle | Wavelength (nm) | Measures | Pros | Cons | Reference |

| IMPDH | NADH Production | 340 | Product Formation | Standard, continuous, highly specific for NADH | Potential interference from other dehydrogenases in lysates | [11][21] |

| IMPDH | INT Reduction (Colorimetric) | 492 | Coupled Product Formation | High sensitivity, visible light range | Indirect, requires coupling enzymes | [22] |

| GMPS | XMP Consumption | 290 | Substrate Depletion | Direct, continuous | Requires purified enzyme, lower signal change | [17] |

| GMPS | Glutamate Production | 492 | Coupled Product Formation | Sensitive, applicable to lysates | Indirect, measures glutaminase activity which could be uncoupled | [23] |

Pathophysiological and Pharmacological Significance

The central role of the IMPDH-GMPS axis in supplying guanine nucleotides makes it a nexus for both disease pathology and therapeutic strategy.

Role in Proliferating Cells (Cancer & Immunology)

Rapidly proliferating cells have a heightened demand for guanine nucleotides that cannot be sustained by salvage pathways alone.[11] This makes them exquisitely dependent on the de novo synthesis pathway. Consequently, both IMPDH and GMPS are often overexpressed in malignant tumors and are critical for the clonal expansion of T and B lymphocytes during an immune response.[11][12][23]

Drug Development: Targeting IMPDH for Therapeutic Intervention

The dependence of proliferating cells on IMPDH has made it a validated and successful drug target.[4][9][24]

-

Immunosuppression: Inhibitors like mycophenolate mofetil (a prodrug of MPA) are widely used to prevent organ transplant rejection by selectively inhibiting the proliferation of lymphocytes.[12]

-

Antiviral Therapy: Some viruses are dependent on the host cell's nucleotide synthesis machinery for replication. IMPDH inhibitors can exert broad-spectrum antiviral effects by starving the virus of essential guanine nucleotides.[8][9]

-

Oncology: The role of IMPDH in cancer progression has spurred the development of potent inhibitors for cancer chemotherapy, though clinical success has been more limited compared to its use in immunosuppression.[4][8][24]

The development of isoform-selective or species-selective inhibitors remains a key goal in the field, aiming to improve therapeutic windows and develop novel antimicrobial agents.[9]

Conclusion

Xanthosine monophosphate, while a fleeting intermediate, lies at the heart of guanine nucleotide biosynthesis. Its metabolism is controlled by two highly sophisticated and regulated enzymes, IMPDH and GMPS. The synthesis of XMP via IMPDH serves as the committed, rate-limiting step, making it a powerful control point for cellular proliferation and a validated target for modern pharmacotherapy. A thorough understanding of the biochemical and regulatory principles governing XMP flux is indispensable for scientists and researchers aiming to unravel the complexities of cell metabolism and develop next-generation therapeutics for a host of human diseases.

References

-

MDPI. (n.d.). GMP Synthetase: Allostery, Structure, and Function. [Link]

-

Wikipedia. (n.d.). Xanthosine monophosphate. [Link]

-

National Center for Biotechnology Information. (n.d.). Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point. [Link]

-

Frontiers. (2024). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). Regulation of de novo purine synthesis in human bone marrow mononuclear cells by hypoxanthine. [Link]

-

National Center for Biotechnology Information. (2022). The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases. [Link]

-

National Center for Biotechnology Information. (2024). A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis. [Link]

-

American Chemical Society Publications. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition. [Link]

-

National Center for Biotechnology Information. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. [Link]

-

Patsnap. (2024). What are IMPDH inhibitors and how do they work?. [Link]

-

National Center for Biotechnology Information. (2022). Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme. [Link]

-

National Center for Biotechnology Information. (n.d.). A straightforward radiometric technique for measuring IMP dehydrogenase. [Link]

-

National Center for Biotechnology Information. (2007). Inosine Monophosphate Dehydrogenase as a Target for Antiviral, Anticancer, Antimicrobial and Immunosuppressive Therapeutics. [Link]

-

American Chemical Society. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. [Link]

-

Dr.Oracle. (2025). What enzyme is responsible for the conversion of Inosine Monophosphate (IMP) to Guanosine Monophosphate (GMP)?. [Link]

-

Klinicka Biochemie a Metabolismus. (2005). Purine de novo Synthesis – Mechanisms and Clinical Implications. [Link]

-

National Center for Biotechnology Information. (n.d.). Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. [Link]

-

bioRxiv. (2022). Mechanistic insights into the functioning of GMP synthetase: a two-subunit, allosterically regulated, ammonia tunnelling enzyme. [Link]

-

Wikipedia. (n.d.). GMP synthase. [Link]

-

Journal of Cell Science. (2014). 'Rod and ring' formation from IMP dehydrogenase is regulated through the one-carbon metabolic pathway. [Link]

-

ResearchGate. (n.d.). Guanosine monophosphate (GMP) synthase catalyses the conversion of.... [Link]

-

National Center for Biotechnology Information. (n.d.). Use of Inosine Monophosphate Dehydrogenase Activity Assay to Determine the Specificity of PARP-1 Inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). GMP Synthetase: Allostery, Structure, and Function. [Link]

-

National Center for Biotechnology Information. (n.d.). Substrate Activation and Conformational Dynamics of GMP Synthetase. [Link]

-

Taylor & Francis Online. (n.d.). Xanthosine – Knowledge and References. [Link]

-

BioAssay Systems. (2000). Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. [Link]

-

NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. [Link]

-

Portland Press. (n.d.). IMPDH dysregulation in disease: a mini review. [Link]

-

Biomedical Research Service Center. (n.d.). BMR GMP Synthase Assay Kit. [Link]

-

Brainly. (2020). [FREE] Inosine monophosphate is a branch point for the synthesis of a variety of purine nucleotides. Match the. [Link]

Sources

- 1. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 2. nts.prolekare.cz [nts.prolekare.cz]

- 3. Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. droracle.ai [droracle.ai]

- 6. brainly.com [brainly.com]

- 7. GMP synthase - Wikipedia [en.wikipedia.org]

- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 12. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 13. chemistry.umbc.edu [chemistry.umbc.edu]

- 14. portlandpress.com [portlandpress.com]

- 15. mdpi.com [mdpi.com]

- 16. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 22. bmrservice.com [bmrservice.com]

- 23. bmrservice.com [bmrservice.com]

- 24. pubs.acs.org [pubs.acs.org]

The Function of IMP Dehydrogenase in XMP Production: A Mechanistic and Therapeutic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine 5'-monophosphate dehydrogenase (IMPDH) stands as a pivotal enzyme at the crossroads of purine metabolism. It catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides.[1][2][3][4] This function positions IMPDH as a critical gatekeeper for the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), essential precursors for DNA and RNA synthesis, signal transduction, and cellular energy transfer.[3] Due to the heightened demand for guanine nucleotides in rapidly proliferating cells, such as cancer cells and activated lymphocytes, IMPDH has emerged as a major therapeutic target for antiviral, immunosuppressive, and anticancer chemotherapy.[1][5][6] This guide provides a comprehensive technical examination of IMPDH's structure, intricate catalytic mechanism, multi-layered regulation, and its profound implications for drug development.

IMPDH: The Gatekeeper of Guanine Nucleotide Synthesis

The de novo synthesis of purine nucleotides culminates in the formation of IMP, which serves as a crucial branch-point metabolite. From here, the pathway bifurcates into the synthesis of adenine and guanine nucleotides. IMPDH exclusively controls the flux towards guanine nucleotides, making it an enzyme of significant consequence for cellular homeostasis and proliferation.[1][2][7] The subsequent conversion of XMP to GMP is catalyzed by GMP synthetase (GMPS).[1][2] Given that rapidly dividing cells often cannot meet their high demand for guanine nucleotides through salvage pathways alone, they become heavily reliant on the de novo pathway, underscoring the strategic importance of IMPDH in these physiological and pathological states.[1][3]

Enzymatic Mechanism: A Two-Act Catalytic Drama

The conversion of IMP to XMP by IMPDH is a sophisticated process involving two distinct chemical transformations within a single active site: a dehydrogenase reaction followed by a hydrolysis reaction.[1][4][8] This is accomplished through significant conformational changes.

-

Dehydrogenation: The catalytic cycle begins with the binding of IMP and the cofactor NAD+. A key catalytic cysteine residue attacks the C2 position of the IMP purine ring.[1][9] This is followed by a rapid hydride transfer from the C2 position to NAD+, generating NADH and a covalent thioimidate intermediate known as E-XMP*.[1][4][10]

-

Hydrolysis: After the release of NADH, the enzyme undergoes a major conformational change. A mobile "flap" region moves to occupy the now-vacant NAD+ binding site, which transforms the active site from a dehydrogenase into a hydrolase.[8][11][12] This rearrangement positions key residues to activate a water molecule, which then attacks the E-XMP* intermediate, leading to its hydrolysis and the release of the final product, XMP.[9][12]

Monovalent cations, particularly K+, are known to activate IMPDH. It is postulated that these ions act as a "molecular lubricant," facilitating the essential conformational transitions between the dehydrogenase and hydrolase states of the enzyme.[1][2][5]

IMPDH Structure and Isoforms

IMPDH functions as a homotetramer.[2] Each monomer is composed of two principal domains:

-

Catalytic Domain: A classic (β/α)8 TIM barrel that houses the active site where both the dehydrogenase and hydrolysis reactions occur.

-

Bateman Domain: A subdomain consisting of two cystathionine-β-synthase (CBS) motifs. This domain is not required for catalytic activity but plays a crucial role in allosteric regulation by binding nucleotides.[13][14][15]

Humans express two distinct isoforms, IMPDH1 and IMPDH2, which share 84% amino acid sequence identity and are catalytically indistinguishable in vitro.[13][15] Their primary differences lie in their expression patterns and regulation, which have significant therapeutic implications.[15][16]

| Feature | IMPDH Type I | IMPDH Type II |

| Primary Role | Housekeeping functions | Proliferation-associated |

| Expression | Constitutively expressed at low levels in most normal, resting cells.[3] | Upregulated in rapidly proliferating cells, including activated lymphocytes and neoplastic cells.[3][17] |

| Gene Regulation | Controlled by multiple promoters in a tissue-specific manner.[16][18] | Regulated by a single promoter, highly active during cell division.[16][18] |

| Therapeutic Target | Less attractive target due to ubiquitous expression. | Primary target for anticancer, antiviral, and immunosuppressive drugs.[3][19] |

Multi-Level Regulation of IMPDH

To precisely control the guanine nucleotide pool, IMPDH activity is tightly regulated at multiple levels, from gene expression to allosteric control and higher-order assembly.

-

Transcriptional Control: The expression of IMPDH genes is responsive to the intracellular concentration of guanine nucleotides.[20] Low levels of guanine nucleotides, often induced by IMPDH inhibitors like mycophenolic acid (MPA), lead to an increase in IMPDH mRNA. Conversely, high levels of guanosine suppress its expression.[2][20] This feedback loop helps maintain nucleotide homeostasis.

-

Allosteric Regulation: The Bateman domains act as cellular sensors for the energy state, binding adenine (ATP) and guanine (GTP) nucleotides.[7][21] This binding modulates enzyme activity, providing a direct feedback mechanism.

-

Higher-Order Assembly (Filamentation): In response to metabolic demands, IMPDH tetramers can reversibly polymerize into micron-scale filaments or cytoophidia.[21] This filamentation is a sophisticated regulatory mechanism that desensitizes the enzyme to feedback inhibition by GTP, effectively boosting the production of guanine nucleotides when cellular demand is high.[21][22]

IMPDH as a Premier Therapeutic Target

The central, rate-limiting role of IMPDH in guanine nucleotide synthesis makes it an ideal target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation.[1][23]

Consequences of IMPDH Inhibition

Inhibiting IMPDH triggers a cascade of cellular events stemming from the depletion of guanine nucleotides:

-

Guanine Nucleotide Depletion: A direct and immediate reduction in intracellular GTP and dGTP pools.[1][3]

-

Purine Imbalance: An increased ratio of adenine to guanine nucleotides, which can disrupt the regulation of other metabolic enzymes.[1][17]

-

Inhibition of Nucleic Acid Synthesis: Insufficient dGTP and GTP stalls DNA replication and RNA transcription, respectively.[1][3]

-

Cell Cycle Arrest: The lack of essential building blocks leads to a halt in cell division, a primarily cytostatic effect.[1][24]

-

Induction of Apoptosis: In some cell lines, prolonged guanine nucleotide depletion can trigger programmed cell death.[3][24]

Prominent IMPDH Inhibitors

Several inhibitors have been successfully developed, with Mycophenolic Acid (MPA) being a cornerstone of immunosuppressive therapy.

| Inhibitor | Class/Origin | Mechanism of Action | Primary Application |

| Mycophenolic Acid (MPA) | Fungal metabolite | Uncompetitive inhibitor; traps the covalent E-XMP* intermediate, preventing hydrolysis.[1][4] | Immunosuppression (organ transplantation), antiviral, potential anticancer.[13][24] |

| Ribavirin | Synthetic nucleoside analog | Competitive inhibitor. Its monophosphate form mimics IMP and XMP. | Antiviral (e.g., Hepatitis C, RSV).[25] |

| Mizoribine | Fungal nucleoside analog | Its monophosphate form is a transition-state analog that binds tightly to the enzyme.[4] | Immunosuppression.[25] |

| Tiazofurin/Benzamide Riboside | Synthetic nucleoside analogs | Metabolized into NAD analogs that inhibit the enzyme.[3] | Anticancer (leukemia).[3] |

Methodologies for Studying IMPDH

Analyzing IMPDH function requires robust methods for protein production and activity measurement. The following protocols provide a foundation for these studies.

Protocol 1: Recombinant IMPDH Expression and Purification

This protocol describes a general workflow for producing His-tagged human IMPDH in E. coli.

Objective: To obtain highly pure, active IMPDH for enzymatic and structural studies.

Methodology:

-

Cloning: Subclone the human IMPDH1 or IMPDH2 coding sequence into a bacterial expression vector (e.g., pET series) containing an N-terminal Hexa-histidine (6xHis) tag.

-

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: a. Grow a 1 L culture in LB medium with appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8. b. Cool the culture to 18°C and induce protein expression with 0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG). c. Continue incubation overnight (16-18 hours) at 18°C with shaking.

-

Cell Lysis: a. Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). b. Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM Imidazole, 1 mM DTT, 5% Glycerol) supplemented with a protease inhibitor cocktail. c. Lyse cells by sonication on ice until the suspension is no longer viscous. d. Clarify the lysate by ultracentrifugation (40,000 x g, 45 min, 4°C).

-

Affinity Chromatography: a. Equilibrate a 5 mL Ni-NTA affinity column (GE Healthcare) with Lysis Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 25 mM Imidazole, 1 mM DTT). d. Elute the bound protein with a linear gradient or step elution using Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM Imidazole, 1 mM DTT).

-

Dialysis and Storage: a. Pool the pure fractions (as determined by SDS-PAGE). b. Dialyze overnight at 4°C against Storage Buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 1 mM DTT, 10% Glycerol). c. Determine protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Spectrophotometric IMPDH Activity Assay

This assay quantifies IMPDH activity by monitoring the production of its co-product, NADH.

Principle: IMPDH catalyzes the reduction of NAD+ to NADH. The formation of NADH can be continuously monitored by the increase in absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).[26][27][28]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 1 mM DTT.[27]

-

Substrate Stock 1: 20 mM IMP in water.

-

Substrate Stock 2: 40 mM NAD+ in water.

-

Purified IMPDH Enzyme: Diluted in Assay Buffer to a working concentration (e.g., 5-10 μg/mL).

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette by combining:

-

950 μL of Assay Buffer.

-

25 μL of 40 mM NAD+ (final concentration: 1 mM).

-

25 μL of 20 mM IMP (final concentration: 0.5 mM).

-

-

Pre-incubate the mixture at 25°C or 30°C for 5 minutes in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding 5-10 μL of the diluted IMPDH enzyme and mix immediately by gentle inversion.

-

Monitor the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. Ensure the initial rate is linear.

-

Calculation: Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert the rate (ΔAbs/min) to enzyme activity (μmol/min/mg) using the Beer-Lambert law and the protein concentration.

Conclusion and Future Directions

IMPDH is unequivocally a central player in cellular metabolism, whose activity is fundamental to cell growth, proliferation, and immune responses. Its role as the rate-limiting enzyme in guanine nucleotide synthesis has cemented its status as a high-value target for a diverse range of therapeutics. While inhibitors like MPA have achieved significant clinical success, future research is focused on several key areas:

-

Isoform-Specific Inhibitors: The development of inhibitors that selectively target IMPDH2 over IMPDH1 is a major goal.[2][19] Such selectivity could enhance the therapeutic window for anticancer agents, reducing the side effects associated with inhibiting the housekeeping functions of IMPDH1 in normal tissues.[19]

-

Targeting Allosteric Regulation: Modulating the allosteric regulation or the filamentation dynamics of IMPDH presents a novel therapeutic strategy that could offer more nuanced control over enzyme activity compared to direct active site inhibition.

-

Understanding Resistance Mechanisms: As with any targeted therapy, understanding and overcoming drug resistance, which can arise from IMPDH gene amplification or mutations, is critical for long-term clinical efficacy.[1][2]

Continued exploration of IMPDH's complex biology will undoubtedly unveil new opportunities for therapeutic intervention in oncology, immunology, and infectious disease.

References

-

Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism and Inhibition. Chemical Reviews, 109(7), 2903–2928. [Link]

-

Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. Chemical Reviews, 109(7), 2903-2928. [Link]

-

Chen, L., et al. (2023). IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target. Cancer Letters, 569, 216317. [Link]

-

Jayaram, H. N., et al. (1999). Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis. Current Medicinal Chemistry, 6(7), 561-574. [Link]

-

Shah, R., et al. (2022). Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Medicinal Chemistry, 13(1), 22-37. [Link]

-

Hedstrom, L. (2009). IMP dehydrogenase: structure, mechanism, and inhibition. American Chemical Society. [Link]

-

Hedstrom, L. (1999). IMP dehydrogenase: mechanism of action and inhibition. Current Medicinal Chemistry, 6(7), 545-559. [Link]

-

ResearchGate. (n.d.). The Mechanism of IMPDH. ResearchGate. [Link]

-

Wang, M., et al. (2024). Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potentiates KRAS inhibition. Gut, 73(1), 125-138. [Link]

-

Patsnap Synapse. (2024). What are IMPDH inhibitors and how do they work?. Patsnap Synapse. [Link]

-

Carr, S. F., et al. (1996). Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation. Progress in Nucleic Acid Research and Molecular Biology, 54, 131-175. [Link]

-

Riera, T. V., et al. (2008). A kinetic alignment of orthologous inosine-5'-monophosphate dehydrogenases. Biochemistry, 47(33), 8687-8696. [Link]

-

Pankiewicz, K. W. (2000). Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics. Expert Opinion on Therapeutic Patents, 10(1), 55-65. [Link]

-

Zimmerman, T. P., et al. (1996). Inosine monophosphate dehydrogenase expression: transcriptional regulation of the type I and type II genes. Advances in Enzyme Regulation, 36, 263-280. [Link]

-

Hedstrom, L. (2002). IMP dehydrogenase: the dynamics of drug selectivity. Brandeis University. [Link]

-

Buey, R. M., et al. (2022). The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases. Protein Science, 31(9), e4399. [Link]

-

ResearchGate. (n.d.). IMPDH structure and function. ResearchGate. [Link]

-

Burrell, A. L. (2022). Structure and Function of Human Metabolic Enzyme IMP Dehydrogenase. ProQuest. [Link]

-

ResearchGate. (n.d.). IMPDH function, structure, and regulation. ResearchGate. [Link]

-

Glesne, D. A., & Huberman, E. (1994). Regulation of IMP dehydrogenase gene expression by its end products, guanine nucleotides. Molecular and Cellular Biology, 14(10), 6585-6593. [Link]

-

ResearchGate. (n.d.). Model of IMPDH2 assembly and filaments' role in guanine nucleotide regulation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Inosine Monophosphate Dehydrogenase as a Target for Antiviral, Anticancer, Antimicrobial and Immunosuppressive Therapeutics. ResearchGate. [Link]

-

Barnes, B. J., et al. (2001). Implications of selective type II IMP dehydrogenase (IMPDH) inhibition by the 6-ethoxycarbonyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-diones on tumor cell death. Biochemical Pharmacology, 62(1), 123-132. [Link]

-

ResearchGate. (n.d.). Steps involved in the catalytic cycle of IMPDH. ResearchGate. [Link]

-

Pankiewicz, K. W. (1999). Inhibitors of inosine monophosphate dehydrogenase as potential chemotherapeutic agents. Expert Opinion on Therapeutic Patents, 9(1), 55-65. [Link]

-

Riera, T. V., et al. (2008). The Cys319 loop modulates the transition between dehydrogenase and hydrolase conformations in IMP dehydrogenase. Biochemistry, 47(33), 8697-8706. [Link]

-

Mortimer, C. G., et al. (2012). Different Characteristics and Nucleotide Binding Properties of Inosine Monophosphate Dehydrogenase (IMPDH) Isoforms. PLoS ONE, 7(12), e51096. [Link]

-

Du, J., et al. (2018). Desuccinylation of inosine-5′-monophosphate dehydrogenase 1 by SIRT5 promotes tumor cell proliferation. Journal of Biological Chemistry, 293(10), 3763-3773. [Link]

-

Thomson, G. J., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 16999. [Link]

-

Kofuji, S., et al. (2020). Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. Cancers, 12(11), 3163. [Link]

-

ResearchGate. (n.d.). Real-time PCR determination of IMPDH1 and IMPDH2 expression in blood cells. ResearchGate. [Link]

-

Fathollahi, A., et al. (2022). Recombinant Production and Purification of Inosine 5-Mono Phosphate Dehydrogenase 1 Retinal Isoforms for Functional Studies. Acta Medica Iranica, 60(12), 764-770. [Link]

-

Biomedical Research Service Center. (n.d.). Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. Biomedical Research Service Center. [Link]

-

Mak, C. S., et al. (2019). Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 62(10), 5176-5182. [Link]

-

ResearchGate. (n.d.). (a) Reaction scheme of IMPDH. (b) Purification of recombinant M. tuberculosis GuaB orthologues expressed in E. coli. ResearchGate. [Link]

Sources

- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IMP dehydrogenase: mechanism of action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inosine monophosphate dehydrogenase as a target for antiviral, anticancer, antimicrobial and immunosuppressive therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Cys319 loop modulates the transition between dehydrogenase and hydrolase conformations in IMP dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A kinetic alignment of orthologous inosine-5'-monophosphate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarworks.brandeis.edu]

- 13. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure and Function of Human Metabolic Enzyme IMP Dehydrogenase - ProQuest [proquest.com]

- 15. Different Characteristics and Nucleotide Binding Properties of Inosine Monophosphate Dehydrogenase (IMPDH) Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inosine-5'-monophosphate dehydrogenase: regulation of expression and role in cellular proliferation and T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gut.bmj.com [gut.bmj.com]

- 18. Inosine monophosphate dehydrogenase expression: transcriptional regulation of the type I and type II genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Implications of selective type II IMP dehydrogenase (IMPDH) inhibition by the 6-ethoxycarbonyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-diones on tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of IMP dehydrogenase gene expression by its end products, guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. experts.umn.edu [experts.umn.edu]

- 24. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 25. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 27. Desuccinylation of inosine-5′-monophosphate dehydrogenase 1 by SIRT5 promotes tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

From Precursor to Product: A Technical Guide to the Enzymatic Conversion of Xanthosine Monophosphate to Guanosine Monophosphate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP) represents a critical juncture in the de novo purine biosynthetic pathway. This conversion is the final, committed step in producing the guanine nucleotides essential for DNA replication, RNA transcription, signal transduction, and various other fundamental cellular processes. The reaction is catalyzed by the highly regulated enzyme, GMP Synthase (GMPS), a member of the glutamine amidotransferase family. Understanding the intricate mechanism, regulation, and kinetics of this enzyme is paramount for fields ranging from fundamental biochemistry to therapeutic development, as GMPS is a validated target for antimicrobial, antineoplastic, and immunosuppressive agents. This guide provides a comprehensive overview of the GMPS-catalyzed reaction, detailed experimental protocols for its characterization, and insights into its significance as a drug target.

Introduction: The Final Step in Guanylate Synthesis

Cellular purine pools are maintained through two primary pathways: the energy-intensive de novo synthesis pathway and the salvage pathway, which recycles pre-existing bases.[1][2] The de novo pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the synthesis of inosine monophosphate (IMP), a key branch-point metabolite.[3][4] From IMP, the pathway bifurcates to produce either adenosine monophosphate (AMP) or guanosine monophosphate (GMP). The conversion of IMP to GMP is a two-step process: first, IMP dehydrogenase oxidizes IMP to form XMP.[3][5] Subsequently, GMP Synthase (EC 6.3.5.2) catalyzes the ATP-dependent amination of XMP to yield GMP, the focus of this guide.[3] Given its essential role, particularly in rapidly proliferating cells and certain pathogens, GMPS has emerged as a significant target for therapeutic intervention.[6][7]

The Enzymatic Heart: GMP Synthase Mechanism and Structure

GMP Synthase is a fascinating bifunctional enzyme that orchestrates a complex, multi-step reaction within two distinct catalytic domains.[8][9][10] In most organisms, from bacteria to humans, these two domains are part of a single polypeptide chain.[6] However, in some thermophilic archaea, they exist as separate subunits that form a transient complex.[8][9][10]

The two core domains are:

-

Glutamine Amidotransferase (GATase) Domain: This domain, typically located at the N-terminus, belongs to the Class I glutamine amidotransferases. It is responsible for hydrolyzing L-glutamine to produce L-glutamate and ammonia.[8][9][10]

-

ATP Pyrophosphatase (ATPPase) Domain: This C-terminal domain binds ATP and XMP. It catalyzes the adenylylation of XMP, forming a reactive adenyl-XMP intermediate and releasing pyrophosphate.[6][8][11]

The overall reaction proceeds through a coordinated, two-step mechanism:

Step 1: Adenylylation of XMP In the ATPPase domain, ATP is used to adenylate the C2 oxygen of the xanthine ring of XMP, forming a highly reactive adenyl-XMP intermediate. This step primes the molecule for nucleophilic attack.[6][11]

Step 2: Ammonia Transfer and Amination The binding of substrates (ATP and XMP) to the ATPPase domain triggers an allosteric activation of the GATase domain.[6][9] This activation promotes the hydrolysis of glutamine, generating ammonia. This nascent ammonia is then shuttled through an intramolecular tunnel to the ATPPase active site.[8][10] The channeled ammonia performs a nucleophilic attack on the C2 carbon of the adenyl-XMP intermediate, displacing AMP and forming GMP.[9][10] This ammonia channeling is a hallmark of amidotransferases, preventing the diffusion of reactive ammonia into the cytosol.[6]

Detailed Protocol: Continuous Spectrophotometric Assay for GMPS Activity

This protocol is based on the principle that the conversion of XMP to GMP results in a decrease in absorbance at 290 nm (Δε₂₉₀ = -1500 M⁻¹cm⁻¹). [11] I. Reagent Preparation:

-

Assay Buffer: 50 mM EPPS or Tris-HCl, pH 8.5, 20 mM MgCl₂, 1 mM DTT.

-

Causality: The slightly alkaline pH is optimal for many GMPS enzymes. Mg²⁺ is essential as a cofactor for ATP binding. DTT is included to maintain a reducing environment and prevent enzyme oxidation.

-

-

Substrate Stocks:

-

100 mM ATP in water, pH adjusted to ~7.0.

-

10 mM XMP in water.

-

200 mM L-Glutamine in water.

-

-

Enzyme Stock: Purified GMP Synthase diluted in a suitable buffer (e.g., Assay Buffer without substrates) to a working concentration (e.g., 0.1-1.0 µM).

II. Assay Procedure:

-

Set a spectrophotometer to read absorbance at 290 nm and maintain the cuvette holder at the desired temperature (e.g., 25°C).

-

In a 1 mL UV-transparent cuvette, prepare a reaction mixture containing:

-

Assay Buffer (to a final volume of 1 mL)

-

ATP (final concentration 1 mM)

-

L-Glutamine (final concentration 10 mM)

-

GMP Synthase (e.g., 10-50 nM final concentration)

-

-

Mix gently by pipetting and incubate for 2-3 minutes to allow the temperature to equilibrate.

-

Self-Validation: Record the baseline absorbance for 1 minute. There should be no significant change. This control ensures there is no reaction in the absence of the initiating substrate.

-

Initiate the reaction by adding XMP to a final concentration of 100-200 µM. Mix immediately.

-

Continuously record the absorbance at 290 nm for 5-10 minutes. The absorbance should decrease linearly for the initial phase of the reaction.

-

Control Reactions: To ensure the observed activity is specific, run parallel reactions omitting the enzyme and omitting XMP.

III. Data Analysis:

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot.

-

Convert the rate from absorbance units/min to M/min using the Beer-Lambert law and the known extinction coefficient change (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).

-

Velocity (M/min) = (ΔAbs/min) / Δε

-

-

Calculate the specific activity (µmol/min/mg) by dividing the velocity by the concentration of the enzyme in mg/mL.

-

For kinetic analysis (determining Kₘ and k꜀ₐₜ), repeat the assay at varying concentrations of one substrate while keeping the others at saturating levels. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Comparative Kinetic Parameters

The kinetic parameters of GMP Synthase can vary significantly between species, a property that is exploited in the development of species-specific inhibitors.

| Enzyme Source | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference |

| E. coli | XMP | ~35 | 6.9 | [11] |

| E. coli | ATP | ~447 | - | [10] |

| M. jannaschii | XMP | 61 ± 3 | 1.94 | [10] |

| M. jannaschii | ATP | 452 ± 3 | 1.94 | [10] |

| M. jannaschii | Gln | 520 ± 8 | 1.94 | [10] |

| Human | XMP | 8.8 - 166 | - | [6] |

Note: Values can vary based on assay conditions (pH, temperature).

Therapeutic Targeting of GMP Synthase

The essentiality of GMP Synthase in many pathogenic organisms and its upregulation in various cancers make it an attractive drug target. [6][7]By inhibiting GMPS, the de novo synthesis of guanine nucleotides can be halted, leading to the arrest of DNA/RNA synthesis and cell proliferation. [12] Several inhibitors have been identified:

-

Nucleoside Antibiotics: Naturally occurring compounds like Psicofuranine, Decoyinine, and Angustmycin A are known inhibitors of GMP synthase. [13]* Small Molecule Inhibitors: High-throughput screening and virtual screening campaigns have led to the discovery of novel small-molecule inhibitors that bind to the ATPPase domain, preventing the initial adenylylation step. [12][14][15] The development of species-specific inhibitors is a key goal, particularly for infectious diseases. Differences in the active site architecture between human GMPS and the enzyme from pathogens (e.g., Plasmodium falciparum or Mycobacterium tuberculosis) can be exploited to design drugs with high selectivity and reduced host toxicity. [16][17]

Conclusion

The conversion of XMP to GMP, catalyzed by the elegant molecular machine GMP Synthase, is a cornerstone of cellular metabolism. Its complex, allosterically regulated, and channel-mediated mechanism provides a rich subject for biochemical investigation. For drug development professionals, the enzyme's critical role in cell viability and proliferation presents a validated and promising target. The methodologies and insights presented in this guide offer a robust framework for researchers to explore the function of GMP Synthase, characterize its kinetics, and pursue the discovery of novel inhibitors for therapeutic applications.

References

-

Bellur, A., & Polisetty, S. D. (2022). Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme. Biochemistry. [Link]

-

Bellur, A., & Polisetty, S. D. (2022). Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme. PubMed. [Link]

-

Bellur, A., & Polisetty, S. D. (2022). Mechanistic insights into the functioning of GMP synthetase: a two-subunit, allosterically regulated, ammonia tunnelling enzyme. bioRxiv. [Link]

-

Ramesha, C. (2022). GMP Synthetase: Allostery, Structure, and Function. International Journal of Molecular Sciences. [Link]

-

Wikipedia. (n.d.). GMP synthase. Wikipedia. [Link]

-

GeneOnline. (2025). New Small-Molecule Inhibitor Targets Human GMP Synthetase for Potential Therapeutic Development. GeneOnline News. [Link]

-

Du, M., et al. (2021). The catalytic mechanism of cyclic GMP-AMP synthase (cGAS) and implications for innate immunity and inhibition. The FASEB Journal. [Link]

-

Wikipedia. (n.d.). Purine metabolism. Wikipedia. [Link]

-

Tesmer, J. J. G., et al. (2005). Substrate Activation and Conformational Dynamics of GMP Synthetase. Biochemistry. [Link]

-

BIOENGINEER.ORG. (2025). New Small-Molecule Inhibitor Discovered for GMP Synthetase. BIOENGINEER.ORG. [Link]

-

Nallamsetty, S., & Basso, L. A. (2008). Kinetic and biochemical characterization of Plasmodium falciparum GMP synthetase. Biochemical Journal. [Link]

-

Padilla-Salinas, R., et al. (2020). Discovery of Small-Molecule Cyclic GMP-AMP Synthase Inhibitors. Journal of Organic Chemistry. [Link]

-

An, S., et al. (2010). A New View into the Regulation of Purine Metabolism – The Purinosome. Journal of Nucleic Acids Investigation. [Link]

-

Garrett, R. H., & Grisham, C. M. (n.d.). Chapter 27: The Synthesis and Degradation of Nucleotides. Virginia.edu. [Link]

-

Aryal, S. (2022). Purine Synthesis. Microbe Notes. [Link]

-

Wang, Z., et al. (2025). Discovery of a small-molecule inhibitor targeting human GMP synthetase. ResearchGate. [Link]

-

Surendranath College. (n.d.). PURINE SYNTHESIS. Surendranath College. [Link]

-

Biomedical Research Service Center. (n.d.). BMR GMP Synthase Assay Kit. Biomedical Research Service Center. [Link]

-

Kores, M., et al. (2023). Homogeneous and bioluminescent biochemical and cellular assay for monitoring cGAMP and enzymes that generate and degrade cGAMP. Scientific Reports. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyclic GMP-AMP synthase. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Ramesha, C. (2022). GMP Synthetase: Allostery, Structure, and Function. MDPI. [Link]

Sources

- 1. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. GMP synthase - Wikipedia [en.wikipedia.org]

- 4. Purine metabolism - Wikipedia [en.wikipedia.org]

- 5. columbia.edu [columbia.edu]

- 6. GMP Synthetase: Allostery, Structure, and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmrservice.com [bmrservice.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. geneonline.com [geneonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic and biochemical characterization of Plasmodium falciparum GMP synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Keystone of Purine Homeostasis: A Technical Guide to Xanthosine Monophosphate's Role in the Salvage Pathway

This guide provides an in-depth exploration of Xanthosine Monophosphate (XMP), a critical intermediate in the purine salvage pathway. Designed for researchers, scientists, and drug development professionals, this document will delve into the core biochemical principles, enzymatic mechanisms, regulatory networks, and experimental methodologies pertinent to XMP metabolism. We will further explore the therapeutic landscape and the potential of targeting this pathway for novel drug discovery.

Introduction: The Dual Pathways of Purine Biosynthesis

Purine nucleotides, the fundamental building blocks of nucleic acids and essential components in cellular signaling and energy metabolism, are synthesized through two primary routes: the de novo pathway and the salvage pathway.[1] While the de novo pathway constructs purines from simpler precursors, it is an energy-intensive process. In contrast, the salvage pathway provides an energetically favorable alternative by recycling purine bases and nucleosides generated from the degradation of DNA and RNA.[2] This recycling mechanism is crucial for maintaining purine homeostasis, particularly in tissues with high energy demands or limited de novo synthetic capacity.[3][4]

At the heart of the guanine nucleotide salvage pathway lies Xanthosine Monophosphate (XMP). This guide will illuminate the pivotal role of XMP, detailing its synthesis, conversion, and the broader implications of its metabolic flux.

The Central Role of Xanthosine Monophosphate (XMP) in Purine Salvage

Xanthosine Monophosphate occupies a crucial junction in the synthesis of guanosine monophosphate (GMP). While not directly salvaging a pre-existing base in the same manner as hypoxanthine or guanine, its formation and subsequent conversion are integral to the overall purine recycling and interconversion network.

The purine salvage pathway primarily relies on the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[5][6] HGPRT catalyzes the conversion of hypoxanthine and guanine to Inosine Monophosphate (IMP) and Guanosine Monophosphate (GMP), respectively, utilizing 5-phosphoribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor.[5][7]

While HGPRT can directly salvage guanine to GMP, the pathway involving XMP provides a critical route for the synthesis of GMP from IMP, which is a product of both the de novo pathway and the salvage of hypoxanthine.[8][9] This two-step conversion from IMP to GMP underscores the importance of XMP as an essential intermediate.[10]

The Enzymatic Machinery: A Closer Look

Two key enzymes govern the metabolic flux around XMP in the context of GMP synthesis:

-

IMP Dehydrogenase (IMPDH): This enzyme catalyzes the NAD+-dependent oxidation of IMP to XMP, representing the rate-limiting step in the de novo synthesis of GMP.[9]

-

GMP Synthetase (GMPS): Following its formation, XMP is converted to GMP by GMP Synthetase.[8] This enzyme catalyzes the amination of XMP, utilizing glutamine as the primary nitrogen donor in a reaction that requires ATP.[11][12][13]

The intricate interplay between these enzymes ensures a regulated supply of guanine nucleotides for various cellular processes.

Deep Dive into Enzymology

A thorough understanding of the enzymes that produce and consume XMP is paramount for appreciating the nuances of purine salvage and for designing targeted therapeutic interventions.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): The Salvage Workhorse

-

Mechanism of Action: HGPRT facilitates the transfer of the phosphoribosyl group from PRPP to the N9 position of the purine bases hypoxanthine and guanine.[7][14] The reaction proceeds through a sequential ordered mechanism where PRPP binds first, followed by the purine base.[14] The release of the product, either IMP or GMP, is the rate-limiting step in the catalytic cycle.[14][15]

-

Substrate Specificity: As its name suggests, HGPRT exhibits specificity for both hypoxanthine and guanine. Some HGPRT enzymes can also recognize xanthine as a substrate, converting it to XMP, although this is generally a less efficient reaction.[5]

-

Clinical Significance: Deficiency in HGPRT activity, due to mutations in the HPRT1 gene, leads to Lesch-Nyhan syndrome, a devastating neurological disorder characterized by hyperuricemia, gout, and severe self-injurious behavior.[5][16] Partial HGPRT deficiency can result in Kelley-Seegmiller syndrome, which is primarily associated with hyperuricemia and gouty arthritis.[5]

GMP Synthetase (GMPS): The Final Step to GMP

-

Structure and Function: GMP Synthetase is a complex enzyme, often existing as a dimer.[11][12][13] It possesses two distinct catalytic domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain.[11][12][13]

-

Catalytic Mechanism: The reaction catalyzed by GMPS is a two-step process involving intramolecular ammonia channeling.[11][12][13]

-

The GATase domain hydrolyzes glutamine to produce glutamate and ammonia.[11][12][13]

-

The ATPPase domain activates XMP by forming an AMP-XMP intermediate.[11][12][13]

-

The ammonia generated in the GATase domain is then channeled to the ATPPase active site, where it attacks the AMP-XMP intermediate to form GMP, AMP, and pyrophosphate.[11][12][13]

-

-

Allosteric Regulation: The activity of the GATase domain is allosterically activated by the binding of ATP and XMP to the ATPPase domain, ensuring a coordinated production of ammonia only when the substrate for GMP synthesis is available.[11][12][13]

Regulation of the Purine Salvage Pathway

The purine salvage pathway is tightly regulated to maintain a balanced supply of purine nucleotides while conserving cellular energy. Regulation occurs at multiple levels:

-

Substrate Availability: The intracellular concentrations of PRPP and the purine bases are key determinants of the rate of the salvage pathway.

-

Feedback Inhibition: The end-products of the pathway, IMP, GMP, and AMP, can act as feedback inhibitors of key enzymes. For instance, purine ribonucleotides can inactivate ribose-phosphate diphosphokinase, the enzyme responsible for PRPP synthesis.[17] GMP reductase, which converts GMP back to IMP, is inhibited by XMP.[10]

-

Redox State: The activity of the salvage pathway can be influenced by the cellular redox state. For example, the key enzyme HGPRT has been shown to be inhibited by NADH.[18]

Experimental Protocols for Studying XMP and the Purine Salvage Pathway

Investigating the role of XMP and the enzymes involved in its metabolism requires robust and reliable experimental methodologies.

Enzyme Activity Assays

5.1.1. Continuous Spectrophotometric Assay for GMP Synthetase

This assay continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm.[11]

-

Principle: XMP has a higher molar extinction coefficient at 290 nm than GMP. The decrease in absorbance is directly proportional to the rate of GMP formation.

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

XMP

-

ATP

-

MgCl₂

-

L-glutamine or NH₄Cl

-

Purified GMP Synthetase

-

-

Procedure:

-

Prepare a reaction mixture containing all components except the enzyme in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme.

-

Monitor the change in absorbance at 290 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using a Δε of 1500 M⁻¹cm⁻¹.[11]

-

5.1.2. HPLC-Based Assay for HGPRT Activity

This method provides a direct measurement of the formation of IMP and GMP from their respective purine bases.

-

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate (hypoxanthine or guanine) and the product (IMP or GMP).

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

PRPP

-

Hypoxanthine or Guanine

-

MgCl₂

-

Purified HGPRT or cell lysate

-

-

Procedure:

-

Set up the enzymatic reaction with the appropriate substrates and enzyme source.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the amounts of substrate consumed and product formed.

-

Cellular Assays

5.2.1. Stable Isotope Tracing

Metabolic flux analysis using stable isotope-labeled precursors (e.g., ¹⁵N-glutamine, ¹³C-hypoxanthine) allows for the in-cell and in-vivo quantification of purine synthesis through both the de novo and salvage pathways.[1]

-

Principle: Cells are cultured in the presence of labeled substrates. The incorporation of the stable isotopes into purine nucleotides is then measured by mass spectrometry.

-

Procedure:

-

Culture cells in media containing the stable isotope-labeled precursor for a specified time.

-

Harvest the cells and extract metabolites.

-

Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment in XMP, GMP, and other purine metabolites.

-

This data can be used to calculate the relative contributions of the de novo and salvage pathways to the purine pool.

-

Therapeutic Implications and Drug Development

The critical role of the purine salvage pathway in various organisms and disease states makes it an attractive target for therapeutic intervention.

-

Antiparasitic Agents: Many parasitic protozoa, such as Plasmodium falciparum (the causative agent of malaria), lack the de novo purine synthesis pathway and are entirely dependent on the salvage pathway for their survival.[19][20][21] This dependency creates a therapeutic window for the development of selective inhibitors of parasite purine salvage enzymes, such as HGPRT.[15]

-

Cancer Chemotherapy: Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis.[22] While both de novo and salvage pathways are active in cancer cells, targeting the salvage pathway, in combination with inhibitors of the de novo pathway, is a promising strategy to induce "synthetic lethality" in cancer cells.[23][24] For example, inhibitors of IMPDH, such as mycophenolic acid, are used as immunosuppressants and have been investigated for their anticancer properties.[25]

-

Metabolic Diseases: Dysregulation of purine metabolism is associated with several metabolic diseases, including gout and hyperuricemia.[26][27] Understanding the flux through the salvage pathway is crucial for developing therapies that can modulate uric acid levels.

Visualization of Key Pathways

The Purine Salvage Pathway

Caption: Overview of the purine salvage and interconversion pathways.

Experimental Workflow for Enzyme Activity Assay

Caption: Workflow for a continuous spectrophotometric enzyme assay.

Conclusion

Xanthosine Monophosphate stands as a central figure in the intricate tapestry of purine metabolism. Its position as the direct precursor to GMP highlights its indispensability in maintaining the guanine nucleotide pool. A comprehensive understanding of the enzymes that govern its synthesis and conversion, the regulatory networks that control its flux, and the experimental methodologies to probe its role is essential for advancing our knowledge in cellular metabolism, disease pathogenesis, and for the development of next-generation therapeutics. The purine salvage pathway, with XMP at its core, continues to be a fertile ground for scientific discovery and therapeutic innovation.

References

-

Bellur, A., & Polisetty, S. D. (2022). Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme. Biochemistry. [Link]

-

Bellur, A., & Polisetty, S. D. (2022). Mechanistic insights into the functioning of a two-subunit GMP synthetase, an allosterically regulated, ammonia channeling enzyme. bioRxiv. [Link]

-

Ito, K., et al. (2023). Spatiotemporal regulation of de novo and salvage purine synthesis during brain development. bioRxiv. [Link]

-

Wikipedia contributors. (2023). GMP synthase. Wikipedia. [Link]

-

Wikipedia contributors. (2023). GMP reductase. Wikipedia. [Link]

-

Dr. Oracle. (2025). What enzyme is responsible for the conversion of Inosine Monophosphate (IMP) to Guanosine Monophosphate (GMP)?. Dr. Oracle. [Link]

-

Wikipedia contributors. (2023). Hypoxanthine-guanine phosphoribosyltransferase. Wikipedia. [Link]

-

Bellur, A., & Polisetty, S. D. (2022). Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme. Biochemistry. [Link]

-

de Koning, H. P. (2010). Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy?. Current Medicinal Chemistry. [Link]

-

Bressi, J. C., et al. (2010). Targeting Plasmodium Falciparum Purine Salvage Enzymes: A Look At Structure-Based Drug Development. Infectious Disorders - Drug Targets. [Link]

-

Kamilli, I., & Go, A. (1984). Regulation of the salvage pathway of purine nucleotide synthesis by the oxidation state of NAD+ in rat heart cells. Archives of Biochemistry and Biophysics. [Link]

-

Bellur, A., & Polisetty, S. D. (2022). Mechanistic insights into the functioning of GMP synthetase: a two-subunit, allosterically regulated, ammonia tunnelling enzyme. bioRxiv. [Link]

-

Xu, Y., & Grubmeyer, C. (1998). Kinetic Mechanism of Human Hypoxanthine−Guanine Phosphoribosyltransferase: Rapid Phosphoribosyl Transfer Chemistry. Biochemistry. [Link]

-

Amsterdam UMC. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [Link]

-

Ito, K., et al. (2023). Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development. eNeuro. [Link]

-

Roy, H., et al. (2022). Development of a continuous assay for high throughput screening to identify inhibitors of the purine salvage pathway in Plasmodium falciparum. SLAS Discovery. [Link]

-

RCSB PDB. (n.d.). Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [Link]

-

Fu, R., & Jinnah, H. A. (2012). Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome. Orphanet Journal of Rare Diseases. [Link]

-

Welner, R. S., et al. (2016). GMP Synthetase: Allostery, Structure, and Function. Critical Reviews in Biochemistry and Molecular Biology. [Link]

-

Kuwabara, M. (2017). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Wikipedia contributors. (2023). Nucleotide salvage. Wikipedia. [Link]

-

Tozzi, M. G., et al. (2019). Inborn Errors of Purine Salvage and Catabolism. International Journal of Molecular Sciences. [Link]

-

Chen, Y., et al. (2025). The role of xdh and hprt1 on purine metabolism in hematopoiesis and leukemia. Blood. [Link]

-

Wikipedia contributors. (2023). Purine metabolism. Wikipedia. [Link]

-

Strese, K., & O'Sullivan, M. G. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers. [Link]

-

Yao, C. H., et al. (2021). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Developmental Cell. [Link]

-

ResearchGate. (n.d.). Purine Metabolism in the Pathogenesis of Hyperuricemia and Inborn Errors of Purine Metabolism Associated With Disease. [Link]

-

ResearchGate. (n.d.). Comprehensive blood metabolomics profiling of Parkinson's disease reveals coordinated alterations in xanthine metabolism. [Link]

-

Small Molecule Pathway Database. (n.d.). Metabolism and Physiological Effects of Xanthosine. [Link]

-

ResearchGate. (n.d.). Simplified schematic of the purine salvage pathway. [Link]

-

Stewart, C. J., et al. (2019). Combined Plasma and Urinary Metabolomics Uncover Metabolic Perturbations Associated with Severe Respiratory Syncytial Viral Infection and Future Development of Asthma in Infant Patients. Metabolites. [Link]

-

ResearchGate. (n.d.). The role of HPRT in the purine salvage pathway. [Link]

-

Assay Depot. (2025). The Role of Hypoxanthine-Guanine Phosphoribosyltransferase in Purine Salvage. [Link]

-

Yao, W., et al. (2023). Integrated screens reveal that guanine nucleotide depletion, which is irreversible via targeting IMPDH2, inhibits pancreatic cancer and potentiates KRAS inhibition. Gut. [Link]

-

ResearchGate. (n.d.). The de novo purine biosynthetic and salvage pathways. [Link]

-

Prajda, N., et al. (1993). Expression of key enzymes of purine and pyrimidine metabolism in a hepatocyte-derived cell line at different phases of the growth cycle. European Journal of Cancer. [Link]

-

ResearchGate. (n.d.). De novo and salvage pathways of purine biosynthesis. [Link]

-

Cavia, M., et al. (2000). Metabolic fate of AMP, IMP, GMP and XMP in the cytosol of rat brain: an experimental and theoretical analysis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

Yuneva, M. O. (2013). The metabolism of lymphomas. Current Opinion in Oncology. [Link]

Sources

- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Spatiotemporal Regulation of De Novo and Salvage Purine Synthesis during Brain Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 6. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]

- 7. wellbeingmagazine.com [wellbeingmagazine.com]

- 8. GMP synthase - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. GMP reductase - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanistic Insights into the Functioning of a Two-Subunit GMP Synthetase, an Allosterically Regulated, Ammonia Channeling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]

- 16. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purine metabolism - Wikipedia [en.wikipedia.org]

- 18. Regulation of the salvage pathway of purine nucleotide synthesis by the oxidation state of NAD+ in rat heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitors of the Purine Salvage Pathway: A Valuable Approach for Antiprotozoal Chemotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Targeting Plasmodium Falciparum Purine Salvage Enzymes: A Look At Structure-Based Drug Development | Bentham Science [eurekaselect.com]

- 21. Development of a continuous assay for high throughput screening to identify inhibitors of the purine salvage pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The metabolism of lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]